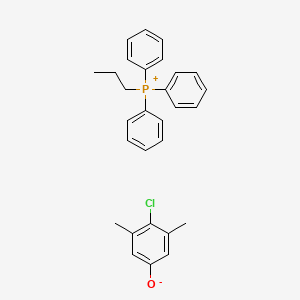

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium is a chemical compound that combines the properties of 4-chloro-3,5-dimethylphenolate and triphenyl(propyl)phosphanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium involves the reaction of 4-chloro-3,5-dimethylphenol with triphenyl(propyl)phosphonium bromide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a cationic intermediate that reacts with nucleophiles. This mechanism is crucial in its antimicrobial activity, where it disrupts bacterial cell membranes and inhibits enzyme function .

Comparison with Similar Compounds

Similar Compounds

4-chloro-3,5-dimethylphenol: Shares the phenol structure but lacks the triphenyl(propyl)phosphanium moiety.

Triphenylphosphine: Contains the triphenylphosphine group but does not have the 4-chloro-3,5-dimethylphenolate component.

Uniqueness

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium is unique due to its combined structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-chloro-3,5-dimethylphenolate; triphenyl(propyl)phosphanium is a complex chemical structure that combines elements of phenolic compounds with phosphonium salts. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₈ClO

- CAS Number : 88-04-0 (for 4-chloro-3,5-dimethylphenol)

- Molecular Weight : 156.61 g/mol

The compound features a chlorinated phenolic moiety and a triphenylphosphonium group, which enhances its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Antimicrobial Activity : The phenolic structure is known for its antimicrobial properties, which can disrupt bacterial cell walls and inhibit enzyme functions. Studies have shown that phenolic compounds can affect the permeability of microbial membranes, leading to cell death.

- Phosphonium Ion Interaction : The triphenylphosphonium moiety can facilitate the transport of ions across cellular membranes, potentially influencing cellular metabolism and energy production by interacting with mitochondrial membranes.

- Antioxidant Properties : Phenolic compounds are recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Data

A summary of biological activities associated with 4-chloro-3,5-dimethylphenolate; triphenyl(propyl)phosphanium is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 4-chloro-3,5-dimethylphenolate against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values around 50 µM. The mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.

- Enzymatic Activity Modulation : Research indicated that the compound could inhibit acetylcholinesterase activity, suggesting potential applications in neurodegenerative disease models where cholinergic signaling is disrupted.

Applications

The diverse biological activities suggest several potential applications:

- Pharmaceutical Development : Due to its antimicrobial and cytotoxic properties, this compound could serve as a lead candidate for developing new antibiotics or anticancer agents.

- Agricultural Use : Its antimicrobial activity may also be exploited in agricultural settings to develop biopesticides or fungicides.

Properties

CAS No. |

94201-77-1 |

|---|---|

Molecular Formula |

C29H30ClOP |

Molecular Weight |

461.0 g/mol |

IUPAC Name |

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium |

InChI |

InChI=1S/C21H22P.C8H9ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-3-7(10)4-6(2)8(5)9/h3-17H,2,18H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |

InChI Key |

YLLSQFHKJLUIPH-UHFFFAOYSA-M |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1Cl)C)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.